

Application Note: 2-Chlorobenzyl Alcohol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Chlorobenzyl alcohol*

Cat. No.: *B7723738*

[Get Quote](#)

Abstract and Introduction

2-Chlorobenzyl alcohol (CAS No: 17849-38-6) is a pivotal chemical intermediate, serving as a fundamental building block in the synthesis of a wide array of complex organic molecules. Characterized by a chlorinated aromatic ring and a primary alcohol functional group, its unique bifunctionality allows for diverse and specific chemical transformations. This versatility makes it an invaluable precursor in the pharmaceutical, agrochemical, and fine chemical industries. In pharmaceutical development, the precise incorporation of the 2-chlorobenzyl moiety can be critical for modulating the biological activity, metabolic stability, and pharmacokinetic profile of an Active Pharmaceutical Ingredient (API).

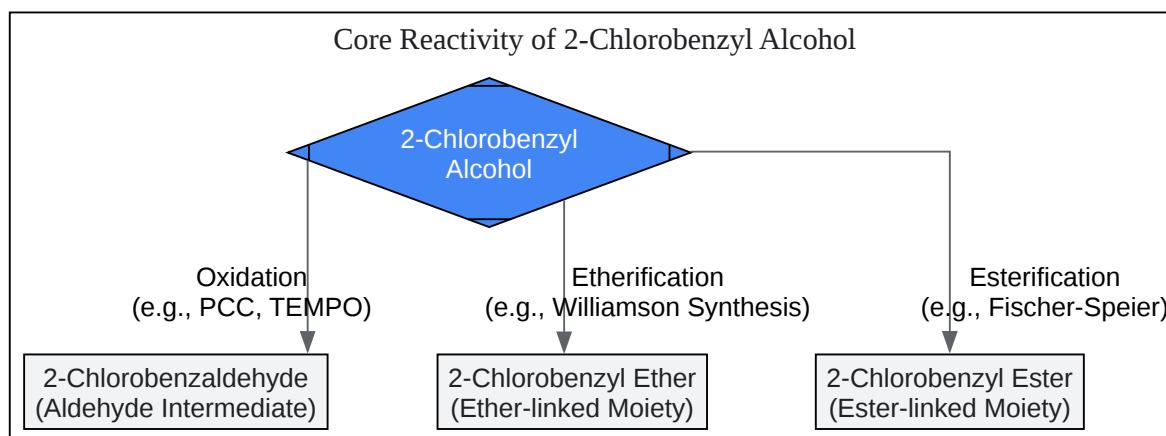
This technical guide provides an in-depth exploration of **2-chlorobenzyl alcohol**'s properties, core reactivity, and its practical application in synthetic schemes relevant to pharmaceutical research. We will detail field-proven protocols for key chemical transformations, explaining the causality behind experimental choices to ensure reproducibility and success. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Physicochemical Properties and Safety Data

A comprehensive understanding of a reagent's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting. **2-Chlorobenzyl alcohol** is a

white to off-white crystalline solid at room temperature.

Property	Value	Source(s)
CAS Number	17849-38-6	
Molecular Formula	C ₇ H ₇ ClO	
Molecular Weight	142.58 g/mol	
Appearance	White to tan crystalline powder	
Melting Point	68 - 72 °C	
Boiling Point	227 °C	
Solubility	Soluble in chloroform, organic solvents; limited water solubility	
pKa (Predicted)	13.99 ± 0.10	
Storage Conditions	Store at room temperature (10°C - 25°C) in a dry, well-ventilated place. Keep container tightly closed.	
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Statements	P261, P280, P302+P352, P305+P351+P338	


Note on Safety: While some safety data sheets classify it as a non-hazardous mixture, others indicate it can cause skin, eye, and respiratory irritation. It is crucial to handle **2-chlorobenzyl alcohol** in a well-ventilated area, preferably a fume hood, and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Reactivity and Synthetic Utility

The synthetic value of **2-chlorobenzyl alcohol** stems from the reactivity of its two primary functional regions: the benzylic hydroxyl group and the chlorinated phenyl ring.

- **Hydroxyl Group Transformations:** The primary alcohol is the most reactive site, readily undergoing oxidation, etherification, and esterification. These reactions are fundamental for building more complex molecular architectures.
- **Aromatic Ring:** The chlorine atom deactivates the ring towards electrophilic substitution but can serve as a handle for nucleophilic aromatic substitution or cross-coupling reactions under specific conditions.

The following diagram illustrates the principal reaction pathways available for **2-chlorobenzyl alcohol**, transforming it into other valuable intermediates.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **2-chlorobenzyl alcohol**.

Application Protocols: Generating Key Pharmaceutical Intermediates

This section provides detailed protocols for transforming **2-chlorobenzyl alcohol** into downstream intermediates that are widely used in drug synthesis.

Protocol 1: Oxidation to 2-Chlorobenzaldehyde

Scientific Rationale: The oxidation of a benzyl alcohol to its corresponding aldehyde is one of the most crucial transformations in organic synthesis. 2-Chlorobenzaldehyde is a precursor for countless pharmaceutical scaffolds, including those found in antihistamines, antihypertensives, and other therapeutic agents. The use of Pyridinium chlorochromate (PCC) is a well-established method for this conversion, offering high selectivity for the aldehyde and preventing over-oxidation to the carboxylic acid under anhydrous conditions.

Materials:

- **2-Chlorobenzyl alcohol** (1.0 eq)
- Pyridinium chlorochromate (PCC) (1.5 eq)
- Anhydrous Dichloromethane (DCM)
- Silica Gel
- Diethyl ether
- Sodium sulfate (anhydrous)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Funnel and filter paper
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus (plate, chamber, UV lamp)

Experimental Workflow Diagram:

- To cite this document: BenchChem. [Application Note: 2-Chlorobenzyl Alcohol as a Versatile Intermediate in Pharmaceutical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7723738#2-chlorobenzyl-alcohol-as-an-intermediate-in-pharmaceutical-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com